molecular formula C20H21N3O3S2 B2950700 N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-48-4

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2950700
CAS No.: 942002-48-4
M. Wt: 415.53
InChI Key: LHEUZQIFBOCKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 942002-48-4) is a synthetic small molecule with a molecular formula of C20H21N3O3S2 and a molecular weight of 415.53 g/mol . This compound features a benzothiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, and a benzenesulphonamide group, a key pharmacophore in many bioactive molecules . The integration of these moieties makes this molecule a valuable subject for investigation in drug discovery and chemical biology. Researchers can explore its properties as a potential inhibitor of enzymes such as carbonic anhydrases, given the established role of the sulphonamide group as a zinc-binding function that effectively targets these enzymes . The benzothiazole nucleus is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant actions, making derivatives like this one promising candidates for the development of novel therapeutic agents . From a structural chemistry perspective, the molecule's amide linkage and aromatic systems can facilitate specific supramolecular aggregation through hydrogen bonding and other non-covalent interactions, which can be critical for its mechanism of action and solid-state properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(12-16)27-13-21-18/h5-10,12-14H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUZQIFBOCKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole moiety, a sulfonamide linkage, and a piperidine ring, which contribute to its biological activity. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2SC_{20}H_{22}N_4O_2S with a molecular weight of 382.5 g/mol. The structural characteristics include:

  • Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Enhances the pharmacological profile of the compound by facilitating interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has shown the ability to inhibit specific enzymes crucial for various biochemical pathways. For instance, benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play significant roles in inflammation and pain pathways.
  • Antimicrobial Activity :
    • Similar compounds have demonstrated efficacy against pathogens like Mycobacterium tuberculosis by targeting essential enzymes for bacterial survival. This suggests that this compound may exhibit similar antimicrobial properties.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neurotoxic pathways.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could be evaluated for similar properties .
  • Inhibition Studies :
    • In vitro assays indicated that this compound could inhibit COX enzymes effectively, leading to reduced inflammatory responses in cellular models .
  • Neuroprotective Studies :
    • Experimental models showed that related compounds could protect neuronal cells from oxidative stress, indicating a potential application in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness and efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(benzo[d]thiazol-5-yl)-4-(piperidin-sulfonyl)benzamideStructureAntimicrobial, anticancer
N-(benzo[d]thiazol-2-yl)-4-(methylpiperidin-sulfonyl)benzamideStructureEnzyme inhibition

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Cell Line Testing : Analogs in were evaluated in diverse cancer models (e.g., SKOV-3, MDA-MB-468), hinting at possible anticancer mechanisms for the target compound .
  • Physical Data Limitations: Neither the target compound nor the morpholino analog () have reported melting points, solubility, or bioactivity data, underscoring the need for further experimental characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.